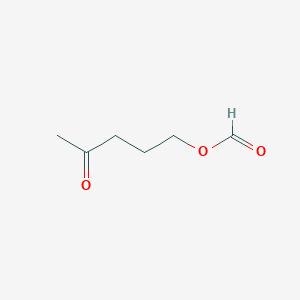

4-Oxopentyl formate

Description

Structure

3D Structure

Properties

CAS No. |

63305-45-3 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

4-oxopentyl formate |

InChI |

InChI=1S/C6H10O3/c1-6(8)3-2-4-9-5-7/h5H,2-4H2,1H3 |

InChI Key |

UUGPQIGKAFRSKA-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCOC=O |

Canonical SMILES |

CC(=O)CCCOC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxopentyl Formate

Introduction

4-Oxopentyl formate is a bifunctional molecule containing both a ketone and a formate ester. Such structures can be valuable synthons in organic chemistry, serving as precursors for the synthesis of more complex molecules, including heterocycles and other pharmacologically relevant scaffolds. Due to the limited availability of published data on the direct synthesis of this compound, this guide proposes a robust and logical synthetic route based on well-established chemical transformations.

The proposed synthesis involves two key steps:

-

Synthesis of 4-Hydroxy-2-pentanone: This intermediate is prepared by the selective reduction of one of the carbonyl groups in 2,4-pentanedione (acetylacetone).

-

Formylation of 4-Hydroxy-2-pentanone: The secondary alcohol of the intermediate is then esterified using formic acid under acidic catalysis (Fischer-Speier esterification) to produce the final product, this compound.

Proposed Synthetic Pathway

The overall synthetic scheme is presented below. The initial step focuses on the chemoselective reduction of a diketone, followed by a classical esterification reaction.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-pentanone

This procedure details the selective reduction of 2,4-pentanedione to 4-hydroxy-2-pentanone, a modification of the Luche reduction, which is known for its chemoselectivity in reducing ketones in the presence of other carbonyl groups.

Materials:

-

2,4-Pentanedione (Acetylacetone)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-pentanedione (10.0 g, 0.1 mol) and cerium(III) chloride heptahydrate (37.2 g, 0.1 mol) in 100 mL of anhydrous methanol.

-

Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add sodium borohydride (1.89 g, 0.05 mol) in small portions over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 4-hydroxy-2-pentanone as a colorless liquid.

Step 2: Synthesis of this compound

This protocol describes the Fischer-Speier esterification of 4-hydroxy-2-pentanone with formic acid. A Dean-Stark apparatus is used to remove the water byproduct and drive the reaction to completion.

Materials:

-

4-Hydroxy-2-pentanone

-

Formic acid (98-100%)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

Procedure:

-

To a 250 mL round-bottom flask, add 4-hydroxy-2-pentanone (10.2 g, 0.1 mol), formic acid (5.5 g, 0.12 mol), and toluene (100 mL).

-

Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

-

Slowly add 3-4 drops of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution to neutralize the excess acid. Swirl gently and release the pressure frequently.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Predicted Quantitative Data

As of the date of this publication, experimental data for this compound is not available in public databases. The following table summarizes the predicted analytical data for the target compound based on standard values for similar chemical structures.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | Predicted based on similar formate esters. |

| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H, -OCHO) | Chemical shifts are approximate. |

| δ 5.10 (m, 1H, -CH(OCHO)-) | ||

| δ 2.75 (dd, 1H, -COCH₂-) | ||

| δ 2.60 (dd, 1H, -COCH₂-) | ||

| δ 2.15 (s, 3H, -COCH₃) | ||

| δ 1.25 (d, 3H, -CH(OCHO)CH₃) | ||

| ¹³C NMR (CDCl₃) | δ 207.0 (C=O, ketone) | Chemical shifts are approximate. |

| δ 160.5 (C=O, formate) | ||

| δ 70.0 (-CH(OCHO)-) | ||

| δ 50.0 (-COCH₂-) | ||

| δ 30.0 (-COCH₃) | ||

| δ 20.0 (-CH(OCHO)CH₃) | ||

| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch, ester) | Strong, sharp peak. |

| ~1715 cm⁻¹ (C=O stretch, ketone) | Strong, sharp peak. | |

| ~1150-1200 cm⁻¹ (C-O stretch, ester) | Strong peak. | |

| ~2900-3000 cm⁻¹ (C-H stretch, sp³) |

Safety Considerations

-

2,4-Pentanedione: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

-

Formic acid: Corrosive. Causes severe skin burns and eye damage.

-

Sulfuric acid: Extremely corrosive. Causes severe skin burns and eye damage.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a comprehensive and plausible two-step synthetic route for the preparation of this compound. The methodology relies on established and reliable organic reactions, namely a selective Luche reduction and a Fischer-Speier esterification. The detailed protocols and predicted analytical data herein should serve as a valuable resource for researchers and scientists seeking to synthesize this compound or structurally related molecules. Further experimental validation is required to confirm the predicted yields and spectroscopic data.

An In-depth Technical Guide to the Chemical Properties of 4-Oxopentyl Formate and Its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-oxopentyl formate and its close structural isomer, 4-oxopentan-2-yl formate. Due to the limited availability of specific data for this compound, this document focuses on the experimentally characterized and computationally documented properties of 4-oxopentan-2-yl formate, a readily accessible analogue. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

The nomenclature of "this compound" can be ambiguous. The most precise IUPAC name for a common structural isomer is 4-oxopentan-2-yl formate. This guide will primarily focus on this isomer.

Table 1: Chemical Identifiers of 4-Oxopentan-2-yl formate

| Identifier | Value |

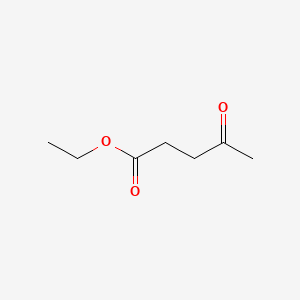

| IUPAC Name | 4-oxopentan-2-yl formate[1] |

| Molecular Formula | C₆H₁₀O₃[1] |

| SMILES | CC(CC(=O)C)OC=O[1] |

| InChI | InChI=1S/C6H10O3/c1-5(8)3-6(2)9-4-7/h4,6H,3H2,1-2H3[1] |

| InChIKey | BMONFOKJQNQURI-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties of 4-Oxopentan-2-yl formate

| Property | Value |

| Molecular Weight | 130.14 g/mol [1] |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 130.062994177 g/mol [1] |

| Topological Polar Surface Area | 43.4 Ų |

| Heavy Atom Count | 9 |

Synthesis of 4-Oxopentan-2-yl formate

The synthesis of 4-oxopentan-2-yl formate can be achieved through the esterification of 4-hydroxy-2-pentanone with formic acid. This reaction is typically acid-catalyzed.

General Experimental Protocol: Fischer Esterification

A general protocol for the synthesis of 4-oxopentan-2-yl formate via Fischer esterification is as follows:

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxy-2-pentanone (1.0 eq) and an excess of formic acid (2.0-3.0 eq).

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).

-

Reaction : Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, and finally with brine.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by fractional distillation or column chromatography to yield pure 4-oxopentan-2-yl formate.

Spectroscopic Data

-

¹H NMR : Protons on the carbon bearing the formate group would appear as a multiplet. The methyl protons adjacent to the carbonyl group would be a singlet, and the other methyl group would be a doublet. The methylene protons would exhibit complex splitting. The formate proton would be a singlet.

-

¹³C NMR : The spectrum would show distinct peaks for the two carbonyl carbons (ketone and ester), the carbon attached to the oxygen of the ester, and the three other aliphatic carbons.

-

IR Spectroscopy : A strong absorption band corresponding to the C=O stretching of the ketone and another for the C=O stretching of the formate ester would be prominent. C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry : The molecular ion peak would be observed, along with characteristic fragmentation patterns.

Reactivity and Potential Applications

Formate esters are known to participate in a variety of chemical transformations. The presence of a ketone functionality in 4-oxopentan-2-yl formate offers a site for further chemical modification.

Potential Signaling Pathways and Biological Activity

Currently, there is no documented evidence of this compound or its isomers being involved in specific biological signaling pathways. However, as a small, functionalized organic molecule, its potential for biological activity cannot be entirely ruled out and would require further investigation. Esters are common motifs in drug molecules, and the dual functionality of this compound could be of interest in medicinal chemistry for the synthesis of more complex molecules.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its closely related isomer, 4-oxopentan-2-yl formate, can be established through computational data and established principles of organic chemistry. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of this class of compounds, serving as a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental validation of the properties and reactivity of these molecules is warranted to fully explore their potential.

References

Spectroscopic Data for 4-Oxopentyl Formate: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic characterization of 4-oxopentyl formate. However, a thorough search of scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this specific compound. This suggests that this compound is not a widely synthesized or characterized molecule.

In light of this, the following sections provide a detailed template of the expected spectroscopic data and the methodologies for its acquisition. To illustrate the format and type of information required, data for the plausible precursor, 4-hydroxy-2-pentanone , is included where available, and predicted data for this compound is provided based on established spectroscopic principles.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, alongside experimental data for its precursor, 4-hydroxy-2-pentanone, for comparative purposes. Mass spectrometry data outlines the expected fragmentation pattern for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-1 (Formyl proton) |

| ~5.0 | m | 1H | H-4 |

| ~2.7 | t | 2H | H-3 |

| ~2.2 | s | 3H | H-6 |

| ~2.0 | m | 2H | H-5 |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimations based on analogous structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~207 | C-2 (Ketone) |

| ~161 | C-1 (Formyl carbonyl) |

| ~68 | C-4 |

| ~45 | C-3 |

| ~30 | C-6 |

| ~20 | C-5 |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimations based on analogous structures.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1180 | Strong | C-O stretch (ester) |

Predictions are based on characteristic group frequencies.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 85 | [M - OCHO]⁺ |

| 71 | [CH₃COCH₂CH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard practices in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0 ppm) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum and integrate the signals.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

-

Processing is similar to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.

-

-

Data Acquisition (FTIR):

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).

-

-

Ionization and Analysis (Electron Ionization - EI):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

Caption: Relationship between Molecular Properties and Spectroscopic Data.

An Inquiry into the Chemical Identity of 4-Oxopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

This document addresses the request for an in-depth technical guide on 4-Oxopentyl formate. Despite extensive searches across chemical databases and scientific literature, it has been determined that this compound, also identified by its IUPAC name 4-oxopentan-2-yl formate, is not a well-documented compound. Consequently, a comprehensive technical guide containing detailed experimental protocols, extensive quantitative data, and established applications in drug development cannot be compiled from publicly available information at this time.

Our investigation did, however, successfully identify the compound in the PubChem database, providing key chemical identifiers and its structure. A critical piece of information, the CAS (Chemical Abstracts Service) registry number, is notably absent, which often indicates a compound that is not commercially available or has not been extensively studied.

Chemical Identification

While a dedicated technical whitepaper is not feasible, this section summarizes the available identifying information for 4-Oxopentan-2-yl formate.

| Identifier | Value | Source |

| PubChem CID | 87572309 | [1] |

| IUPAC Name | 4-oxopentan-2-yl formate | [1] |

| Molecular Formula | C6H10O3 | [1] |

| InChI | InChI=1S/C6H10O3/c1-5(8)3-6(2)9-4-7/h4,6H,3H2,1-2H3 | [1] |

| InChIKey | BMONFOKJQNQURI-UHFFFAOYSA-N | [1] |

| SMILES | CC(CC(=O)C)OC=O | [1] |

Chemical Structure

The chemical structure of 4-Oxopentan-2-yl formate is depicted below. This diagram was generated using the SMILES notation obtained from the PubChem database.

Conclusion and Future Outlook

The absence of a CAS number and the scarcity of published data on this compound strongly suggest that this compound is either novel or has not been the subject of significant research. For professionals in drug development and other scientific fields, this presents both a challenge and an opportunity. The lack of existing information means that any investigation into its synthesis, properties, and potential applications would be breaking new ground.

Further research would be required to:

-

Develop a reliable synthesis protocol for this compound.

-

Characterize its physicochemical properties (e.g., melting point, boiling point, solubility, spectral data).

-

Assess its biological activity and potential toxicological profile.

Without this fundamental data, any discussion of its role in signaling pathways or as a therapeutic agent would be purely speculative. We recommend that researchers interested in this compound begin with exploratory synthesis and characterization studies.

References

An In-depth Technical Guide to the Synthesis of γ-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core methodologies for the synthesis of γ-keto esters, crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document details several key synthetic strategies, including gold-catalyzed hydration, photocatalytic hydroacylation, Michael additions, and Friedel-Crafts acylation. For each method, a detailed experimental protocol is provided, alongside quantitative data on substrate scope and reaction yields to facilitate comparison and application in a research and development setting.

Gold(III)-Catalyzed Hydration of 3-Alkynoates

The gold-catalyzed hydration of alkynes represents a highly efficient and atom-economical approach to the synthesis of carbonyl compounds. In the context of γ-keto ester synthesis, the Au(III)-catalyzed hydration of 3-alkynoates is a practical one-step method that proceeds in high yields under mild, aqueous conditions at room temperature.[1] The reaction is believed to proceed through a neighboring carbonyl group participation mechanism, which facilitates a favored 5-endo-dig cyclization.[1]

Signaling Pathway: Proposed Mechanism for Au(III)-Catalyzed Hydration

Caption: Proposed mechanism for the Au(III)-catalyzed hydration of a 3-alkynoate.

Experimental Protocol: General Procedure for Au(III)-Catalyzed Hydration[1]

To a solution of the 3-alkynoate (1.0 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v, 5 mL) at room temperature, is added a catalytic amount of an Au(III) salt (e.g., HAuCl₄·3H₂O, 1-5 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding γ-keto ester.

Quantitative Data: Substrate Scope of Au(III)-Catalyzed Hydration

| Entry | Substrate (R1) | Substrate (R2) | Product | Yield (%)[1] |

| 1 | Phenyl | Methyl | Ethyl 4-oxo-4-phenylbutanoate | 95 |

| 2 | 4-Methylphenyl | Methyl | Ethyl 4-oxo-4-(p-tolyl)butanoate | 96 |

| 3 | 4-Methoxyphenyl | Methyl | Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | 94 |

| 4 | 4-Chlorophenyl | Methyl | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 92 |

| 5 | n-Hexyl | Methyl | Ethyl 4-oxodecanoate | 85 |

| 6 | Cyclohexyl | Methyl | Ethyl 4-cyclohexyl-4-oxobutanoate | 88 |

Photocatalytic Hydroacylation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The photocatalytic hydroacylation of alkenes with aldehydes provides a direct route to ketones, including γ-keto esters, by leveraging the generation of acyl radicals. This method often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, to initiate the radical process.

Experimental Workflow: Photocatalytic Synthesis of γ-Keto Esters

Caption: A typical experimental workflow for photocatalytic γ-keto ester synthesis.

Experimental Protocol: General Procedure for Photocatalytic Hydroacylation[2]

In a typical procedure, a reaction vessel is charged with an alkene (e.g., an acrylate ester, 1.0 mmol), an aldehyde (1.5 mmol), a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and a suitable solvent (e.g., acetonitrile). The reaction mixture is degassed by bubbling with nitrogen or argon for 15-30 minutes. The vessel is then sealed and irradiated with a visible light source (e.g., blue LEDs) at room temperature with stirring. The progress of the reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired γ-keto ester.

Quantitative Data: Photocatalytic Synthesis of Substituted Keto Esters[2]

| Entry | Aldehyde | Alkene | Product | Yield (%)[2] |

| 1 | Benzaldehyde | Methyl Acrylate | Methyl 4-oxo-4-phenylbutanoate | 75 |

| 2 | 4-Methoxybenzaldehyde | Methyl Acrylate | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | 82 |

| 3 | 4-Chlorobenzaldehyde | Methyl Acrylate | Methyl 4-(4-chlorophenyl)-4-oxobutanoate | 68 |

| 4 | Hexanal | Methyl Acrylate | Methyl 4-oxononanoate | 55 |

| 5 | Benzaldehyde | Ethyl Acrylate | Ethyl 4-oxo-4-phenylbutanoate | 72 |

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation. For the synthesis of γ-keto esters, the addition of an enolate derived from a ketone or a β-keto ester to an α,β-unsaturated ester is a common and effective strategy. The reaction is typically base-catalyzed, with the choice of base and reaction conditions influencing the outcome.

Signaling Pathway: Mechanism of Michael Addition

References

An In-depth Technical Guide to the Molecular Structure of 4-Oxopentyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-oxopentyl formate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous compounds to offer insights into its synthesis, spectroscopic characteristics, and physical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, providing a foundational understanding of this keto-ester.

Introduction

This compound, with the IUPAC name 4-oxopentan-2-yl formate, is an organic molecule containing both a ketone and a formate ester functional group.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly in the construction of more complex molecules relevant to medicinal chemistry and materials science. Understanding its molecular structure and properties is crucial for its effective utilization in these fields.

Molecular Structure and Identification

The fundamental structural details of this compound have been determined through computational methods and are available in public chemical databases.[1]

| Identifier | Value | Source |

| IUPAC Name | 4-oxopentan-2-yl formate | PubChem[1] |

| Chemical Formula | C₆H₁₀O₃ | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| SMILES | CC(CC(=O)C)OC=O | PubChem[1] |

| InChIKey | BMONFOKJQNQURI-UHFFFAOYSA-N | PubChem[1] |

Diagram of Molecular Identification Workflow

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols: Synthesis

Synthesis of the Precursor: 4-Hydroxy-2-pentanone

A potential precursor, 4-hydroxy-2-pentanone (an isomer of this compound), can be synthesized via an aldol condensation of acetone.

Protocol for the Synthesis of 4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol) - An Isomer and Potential Precursor

-

Materials: Acetone, Barium Hydroxide (catalyst).

-

Procedure: Two molecules of acetone can be joined in a condensation reaction catalyzed by barium hydroxide to produce 4-hydroxy-4-methyl-2-pentanone. This reaction is a classic example of an aldol condensation.

Esterification to Form this compound (Hypothetical Protocol)

The esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a common method for synthesizing esters.

-

Reactants: 4-hydroxy-2-pentanone and formic acid.

-

Catalyst: A strong acid such as sulfuric acid.

-

Reaction Conditions: The reactants would be heated in the presence of the acid catalyst. To drive the equilibrium towards the product, the water formed during the reaction would need to be removed, for example, by azeotropic distillation.

-

Purification: The resulting this compound would be purified from the reaction mixture, likely through distillation under reduced pressure to avoid decomposition.

Spectroscopic Data (Analog-Based)

Direct spectroscopic data for this compound is not available in public databases. Therefore, data from structurally related compounds, ethyl formate and ethyl 3-oxobutanoate, are presented below to provide an estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data for this compound (Hypothetical)

Based on the structure, the following proton signals would be anticipated: a singlet for the formate proton, a multiplet for the methine proton adjacent to the formate group, a doublet for the methyl group attached to this methine, a triplet for the methylene group adjacent to the carbonyl, and a singlet for the terminal methyl group of the ketone.

¹H and ¹³C NMR Data for Ethyl Formate

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Ethyl Formate | 8.05 (s, 1H), 4.23 (q, 2H), 1.31 (t, 3H) | 161.0, 59.8, 14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O stretching of the ester.

IR Spectral Data for Ethyl 3-Oxobutanoate (a Keto-Ester)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1740 |

| C=O (ketone) | ~1715 |

| C-O (ester) | ~1250-1000 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Mass Spectral Data for Ethyl Formate

| m/z | Relative Intensity | Assignment |

| 74 | Moderate | [M]⁺ |

| 46 | High | [HCOOH]⁺ |

| 29 | High | [CHO]⁺ |

| 28 | High | [CO]⁺ |

Physical Properties (Analog-Based)

Experimental physical property data for this compound is not available. The following table presents data for related formate and keto-esters to provide an estimate.

| Property | Ethyl Formate | Ethyl 3-Oxobutanoate |

| Boiling Point | 54 °C | 181 °C |

| Density | 0.923 g/cm³ | 1.028 g/cm³ |

| Solubility in Water | 8.3 g/100 mL | 2.8 g/100 mL |

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While direct experimental data is scarce, by analyzing the structure and leveraging data from analogous compounds, we have been able to propose a viable synthetic route and predict its key spectroscopic and physical properties. This information serves as a critical starting point for researchers and scientists interested in utilizing this compound in their work, particularly in the fields of drug development and organic synthesis. Further experimental validation of the properties outlined in this guide is encouraged to fully elucidate the chemical nature of this compound.

References

theoretical properties of gamma-keto esters

An In-Depth Technical Guide on the Theoretical Properties of Gamma-Keto Esters

Introduction

Gamma-keto esters are a class of organic compounds characterized by a ketone functional group at the gamma position relative to an ester group. This bifunctional arrangement imparts unique reactivity, making them valuable intermediates and building blocks in organic synthesis. Their structural motif is present in numerous biologically active molecules and serves as a key precursor for the synthesis of various heterocyclic systems and complex natural products. This guide provides a comprehensive overview of the , including their synthesis, reactivity, and spectroscopic characterization, with a focus on applications relevant to researchers and drug development professionals.

Synthesis of Gamma-Keto Esters

The synthesis of gamma-keto esters can be achieved through several strategic approaches. Key methodologies include the homologation of β-keto esters and the regioselective hydration of alkynoates.

Zinc Carbenoid-Mediated Homologation of β-Keto Esters

A highly efficient method for preparing gamma-keto esters involves a one-pot zinc carbenoid-mediated homologation of readily available β-keto esters.[1][2] This reaction utilizes a Furukawa-modified Simmons-Smith reagent (Et₂Zn/CH₂I₂) to insert a methylene group between the carbonyls of the starting β-dicarbonyl compound.[1] The proposed mechanism proceeds through the formation of a zinc enolate, which then reacts with the carbenoid to generate a donor-acceptor cyclopropane intermediate.[2] This cyclopropane then fragments to form a stable organometallic intermediate, which upon protonation, yields the gamma-keto ester.[1][2] This method is notable for its operational simplicity, wide substrate scope, and the avoidance of a separate hydrolysis step.[1]

Gold(III)-Catalyzed Hydration of 3-Alkynoates

Another powerful strategy is the regioselective hydration of 3-alkynoates, catalyzed by Au(III) salts.[3][4] This atom-economical method proceeds under mild conditions in aqueous ethanol at room temperature.[4] The reaction's high regioselectivity is attributed to the participation of the neighboring ester carbonyl group, which facilitates a favored 5-endo-dig cyclization pathway after the gold catalyst activates the triple bond.[3][4] This approach provides a practical, one-step synthesis of highly substituted gamma-keto esters in high yields.[4]

Theoretical Properties and Reactivity

The reactivity of gamma-keto esters is dictated by the presence of two key functional groups: the ketone and the ester. The methylene group alpha to the ketone is acidic and can be deprotonated to form an enolate, which is a potent nucleophile for various transformations.

Enolate Formation and Subsequent Reactions

The organometallic intermediate formed during the zinc carbenoid homologation is structurally similar to a Reformatsky intermediate and can react with a variety of electrophiles before the final protonation step.[1] This allows for the synthesis of a diverse array of α-substituted gamma-keto esters. For example, trapping this intermediate with aldehydes or ketones results in tandem aldol products.[1] The stereochemical outcome of these aldol reactions can be influenced by the substrate, with Z-enolates often being favored, leading to syn-aldol products.[1]

Use in Asymmetric Catalysis

Related structures, such as β,γ-unsaturated α-ketoesters, are highly versatile synthons in asymmetric catalysis.[5] Their conjugated system and multiple reactive sites (C=C bond, C=O group) allow them to participate in a wide range of transformations, including 1,4-additions, 1,2-additions, and various [n+m] annulation reactions.[5] The 1,2-dicarbonyl motif can act as a bidentate ligand, coordinating with chiral metal catalysts to enable highly enantioselective reactions, which is of significant interest in drug development for creating stereochemically complex molecules.[5]

Caption: Zinc carbenoid-mediated synthesis of γ-keto esters.

Data Presentation: Synthesis and Properties

Table 1: Summary of Synthetic Methodologies for Gamma-Keto Esters

| Method | Catalyst/Reagent | Starting Material | Key Features | Yield Range | Reference |

| Zinc Carbenoid Homologation | Et₂Zn, CH₂I₂ | β-Keto Ester | One-pot reaction; wide substrate scope; forms a stable organometallic intermediate. | 67-88% | [1][2] |

| Gold-Catalyzed Hydration | Au(III) salt | 3-Alkynoate | Mild conditions (RT); atom-economical; high regioselectivity via 5-endo-dig cyclization. | High | [3][4] |

Table 2: Characteristic Spectroscopic Data for Gamma-Keto Esters

| Technique | Feature | Typical Range/Value | Notes | Reference |

| ¹H NMR | α-CH₂ (to ester) | ~2.5 ppm | Often a triplet. | [6] |

| β-CH₂ (to ketone) | ~2.8 ppm | Often a triplet. | [6] | |

| α'-CH₃ (to ketone) | ~2.2 ppm | Sharp singlet for methyl ketones. | [7] | |

| Ester Alkyl Group (e.g., -OCH₂CH₃) | 4.1-4.3 ppm (quartet), 1.2-1.4 ppm (triplet) | Chemical shifts for an ethyl ester. | [6] | |

| ¹³C NMR | Ketone C=O | 205-215 ppm | Deshielded relative to the ester carbonyl. | [8] |

| Ester C=O | 170-175 ppm | [8] | ||

| IR Spectroscopy | Ketone C=O Stretch | ~1715 cm⁻¹ | Strong absorption. For saturated aliphatic ketones. | [8] |

| Ester C=O Stretch | ~1740 cm⁻¹ | Strong absorption, typically at a higher wavenumber than the ketone. | [7] | |

| Mass Spectrometry | Molecular Ion (M⁺) | Varies | [9] | |

| McLafferty Rearrangement | M - (alkene) | Characteristic fragmentation if γ-hydrogens are present relative to the ketone. | [7][8] | |

| Alpha Cleavage | m/z = 43 (for methyl ketones) | Cleavage of the bond between the α and β carbons to the ketone. | [8] |

Experimental Protocols

General Protocol for Zinc Carbenoid-Mediated Homologation

This protocol is a generalized representation based on the literature.[1][2]

-

Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the β-keto ester substrate dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (Et₂Zn) dropwise, followed by the dropwise addition of diiodomethane (CH₂I₂).

-

Reaction: Stir the mixture at 0 °C for approximately 45-60 minutes. Monitor the reaction progress by TLC.

-

Quenching (for γ-Keto Ester): Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure gamma-keto ester.

General Protocol for Au(III)-Catalyzed Hydration of 3-Alkynoates

This protocol is a generalized representation based on the literature.[4]

-

Preparation: In a reaction vessel, dissolve the 3-alkynoate substrate in a mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of a gold(III) salt (e.g., HAuCl₄ or AuCl₃).

-

Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to yield the desired gamma-keto ester.

Caption: Experimental workflow for Au(III)-catalyzed hydration.

Spectroscopic Analysis Workflow

The structural elucidation of gamma-keto esters relies on a combination of spectroscopic techniques. Each method provides complementary information to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The initial analysis by IR spectroscopy is used to confirm the presence of the key functional groups. Two distinct and strong absorption bands in the carbonyl region (~1740 cm⁻¹ for the ester and ~1715 cm⁻¹ for the ketone) are indicative of the gamma-keto ester framework.[7][8]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight from the molecular ion peak. Analysis of the fragmentation patterns, such as a characteristic acylium ion from alpha cleavage (e.g., m/z = 43 for a methyl ketone) or fragments from a McLafferty rearrangement, helps to confirm the connectivity.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR confirms the presence of two distinct carbonyl carbons (ketone ~205-215 ppm, ester ~170-175 ppm).[8] ¹H NMR provides the final structural details, showing characteristic signals for the protons on the carbon atoms alpha and beta to the carbonyl groups and confirming the structure of the ester's alkyl chain.[6]

Caption: Logical workflow for spectroscopic characterization.

Applications in Drug Development

Gamma-keto esters are important precursors in medicinal chemistry and drug development. Their bifunctional nature allows for the construction of more complex molecular architectures. Ketones and esters are ubiquitous intermediates in the synthesis of pharmaceuticals, and methods that allow for their efficient modification are highly valuable.[10] The development of catalytic asymmetric reactions involving keto esters provides access to chiral building blocks essential for synthesizing enantiomerically pure drugs.[5] Furthermore, related β-keto esters have been designed and evaluated for antibacterial activity, suggesting that the broader class of keto esters holds potential as a source of new therapeutic agents.[11]

References

- 1. orgsyn.org [orgsyn.org]

- 2. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]

- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3565928A - Process for preparing gamma-substituted beta-keto esters - Google Patents [patents.google.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Synthetic Versatility: An In-depth Technical Guide to the Discovery and History of Simple Keto-Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of simple keto-esters, foundational building blocks in organic synthesis. We delve into the pioneering work of chemists in the 19th century, tracing the evolution of key synthetic methodologies such as the Claisen and Dieckmann condensations. This document presents available quantitative data, detailed experimental protocols for cornerstone reactions, and visualizations of the core chemical principles and historical progression. The content is tailored for researchers, scientists, and drug development professionals who leverage these fundamental reactions in contemporary chemical synthesis.

Introduction: The Dawn of Carbon-Carbon Bond Formation

The mid-19th century marked a pivotal era in organic chemistry, as the field transitioned from the analysis of naturally occurring substances to the deliberate synthesis of new molecules. A crucial challenge during this period was the development of reliable methods for forming carbon-carbon bonds. The discovery of simple keto-esters, particularly acetoacetic ester, provided a groundbreaking solution, unlocking a versatile platform for the construction of a wide array of organic compounds. This guide chronicles the key milestones in the discovery and understanding of these vital synthetic intermediates.

The Pioneering Discoveries: From "Ethyl Diacetic Acid" to Acetoacetic Ester

The story of simple keto-esters begins in the 1860s with independent yet converging investigations into the reactivity of ethyl acetate.

Geuther's Observation (1863)

In 1863, the German chemist Johann Georg Anton Geuther reported that the reaction of sodium with ethyl acetate produced a sodium salt with the empirical formula C6H9NaO3.[1] Upon acidification, this salt yielded a substance he named "ethyl diacetic acid." Geuther proposed an enolic structure for this new compound.[1]

Frankland and Duppa's Contribution (1866)

Around the same time, Edward Frankland and B. F. Duppa in England were also investigating the reaction of sodium with ethyl acetate.[1] They arrived at the same sodium salt but proposed a different structure for the resulting ester, correctly identifying it as a ketone-containing compound, which they named acetoacetic ester.[1] Their formulation of the structure ultimately gained acceptance and laid the groundwork for understanding the synthetic utility of this new class of compounds.[1]

The Claisen Condensation: A Generalization and a Name

While Geuther, Frankland, and Duppa had laid the foundation, it was Rainer Ludwig Claisen who, in 1887, generalized the reaction and elucidated the crucial role of the base.[1][2] He demonstrated that sodium ethoxide, rather than metallic sodium, was the true condensing agent.[1] This base-mediated condensation of two ester molecules to form a β-keto ester is now universally known as the Claisen condensation.[2]

The Classic Claisen Condensation

The classic Claisen condensation involves the self-condensation of an ester containing α-hydrogens in the presence of a strong base to yield a β-keto ester.[2]

Historical Data Summary: Early Syntheses of Acetoacetic Ester

| Researcher(s) | Year | Reactants | Product | Proposed Structure | Quantitative Data (Yields, etc.) |

| Johann Geuther | 1863 | Sodium, Ethyl Acetate | "Ethyl diacetic acid" (Acetoacetic ester) | Enolic: CH3C(OH)=CHCO2C2H5 | Not specified in historical records |

| Frankland & Duppa | 1866 | Sodium, Ethyl Acetate | Acetoacetic ester | Ketonic: CH3COCH2CO2C2H5 | Not specified in historical records |

| Rainer Ludwig Claisen | 1887 | Esters, Sodium Ethoxide | β-Keto esters | Ketonic | Not specified in historical records |

Experimental Protocol: The Classic Claisen Condensation (Representative Modern Procedure)

Synthesis of Ethyl Acetoacetate

Materials:

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide

-

Anhydrous ethanol (reaction solvent)

-

Diethyl ether (for workup)

-

Dilute sulfuric acid or acetic acid (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel is charged with sodium ethoxide dissolved in anhydrous ethanol.

-

Addition of Ester: Anhydrous ethyl acetate is added dropwise from the addition funnel to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for a specified period (typically 1-2 hours) to drive the reaction to completion.

-

Workup:

-

The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath.

-

The mixture is neutralized by the slow addition of dilute sulfuric acid or acetic acid until it is acidic to litmus paper.

-

The neutralized mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude ethyl acetoacetate is purified by fractional distillation under reduced pressure.

Reaction Mechanism and Logical Flow

The mechanism of the Claisen condensation involves the formation of an enolate intermediate, which then acts as a nucleophile.

Caption: Mechanism of the Claisen Condensation.

The Dieckmann Condensation: Intramolecular Cyclization

In 1894, Walter Dieckmann expanded the utility of the Claisen condensation by demonstrating its intramolecular variant.[3][4] This reaction, now known as the Dieckmann condensation, involves the cyclization of a diester to form a cyclic β-keto ester.[3][4] This discovery was a significant step forward in the synthesis of cyclic compounds, particularly five- and six-membered rings.[3]

Experimental Protocol: The Dieckmann Condensation (Representative Modern Procedure)

Synthesis of 2-Ethoxycarbonylcyclopentanone

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Anhydrous toluene or benzene (reaction solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for workup)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel. The flask is charged with a suspension of sodium ethoxide in anhydrous toluene.

-

Addition of Diester: Diethyl adipate is added dropwise from the addition funnel to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

-

Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete.

-

Workup:

-

The reaction mixture is cooled in an ice bath, and ice-cold hydrochloric acid is added slowly to neutralize the mixture.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude 2-ethoxycarbonylcyclopentanone is purified by vacuum distillation.

Reaction Pathway

The Dieckmann condensation follows a similar mechanistic pathway to the Claisen condensation but occurs within the same molecule.

Caption: Pathway of the Dieckmann Condensation.

Conclusion: A Legacy of Synthetic Innovation

The discovery and elucidation of the chemistry of simple keto-esters in the 19th century represent a cornerstone of modern organic synthesis. The pioneering work of Geuther, Frankland, Duppa, Claisen, and Dieckmann provided the chemical community with powerful and versatile tools for the construction of complex molecules. The fundamental principles of the Claisen and Dieckmann condensations continue to be taught in introductory organic chemistry and are routinely employed in academic and industrial research, a testament to the enduring legacy of these early discoveries. This guide has provided a historical and technical overview to aid researchers in understanding the foundational principles that underpin a significant portion of contemporary synthetic chemistry.

References

4-Oxopentyl Formate: A Technical Guide to Safety and Handling

Executive Summary

4-Oxopentyl formate is a chemical compound of interest in various research and development applications. Due to the limited availability of specific safety and toxicological data, this guide provides a comprehensive overview of its anticipated hazards, safe handling procedures, and emergency responses based on a "read-across" approach from structurally similar compounds, namely short-chain alkyl formates (propyl formate, butyl formate, pentyl formate) and aliphatic ketones (2-pentanone).

Based on this analysis, this compound is anticipated to be a flammable liquid and vapor. It is likely to cause serious eye irritation and may cause respiratory irritation. Ingestion and inhalation may be harmful. This guide outlines the necessary precautions for handling this compound, including the use of appropriate personal protective equipment (PPE), engineering controls, and emergency procedures.

Predicted GHS Hazard Classification

The following Globally Harmonized System (GHS) classification is predicted for this compound based on the classifications of its structural analogues.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor, or H226: Flammable liquid and vapor.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7][8] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[6][9][10][11] |

| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed.[12][13] |

| Acute Toxicity (Inhalation) | Category 4 (Predicted) | H332: Harmful if inhaled. |

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound and its structural analogues. This data is essential for understanding its behavior and for designing safe handling and storage procedures.

| Property | This compound (Predicted) | Propyl Formate | Butyl Formate | Pentyl Formate | 2-Pentanone |

| Molecular Formula | C₆H₁₀O₃ | C₄H₈O₂[14] | C₅H₁₀O₂ | C₆H₁₂O₂[15] | C₅H₁₀O |

| Molecular Weight | 130.14 g/mol | 88.11 g/mol [14] | 102.13 g/mol [16] | 116.16 g/mol [17] | 86.13 g/mol |

| Appearance | Colorless liquid (Predicted) | Colorless liquid[18] | Colorless liquid[19] | Colorless liquid | Colorless liquid |

| Odor | Fruity, ester-like (Predicted) | Fruity | Pungent | Plum-like | Fruity, acetone-like |

| Boiling Point | ~160-180 °C (Estimated) | 80-81 °C[20] | 107 °C | 132.4 °C[15] | 101.7 °C[12] |

| Melting Point | Not available | -93 °C[20] | -91 °C[16] | -73.5 °C[15] | -78 °C |

| Flash Point | ~40-60 °C (Estimated) | -3 °C[20] | 18 °C[16] | 31.9 °C[15] | 12 °C[12] |

| Density | ~0.95-1.05 g/mL (Estimated) | 0.904 g/mL[20] | 0.88 g/mL | 0.9 g/mL[15] | 0.806 g/mL[12] |

| Solubility in Water | Slightly soluble (Predicted) | Soluble[20] | Slightly soluble | Insoluble | Soluble (60 g/L)[12] |

Toxicology and Health Effects

The primary health hazards associated with this compound are predicted based on the toxicology of formate esters and aliphatic ketones.

-

Eye Irritation: Direct contact is expected to cause serious eye irritation, characterized by redness, pain, and potential for corneal damage.[12][19]

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[18][21] High concentrations may cause central nervous system depression with symptoms like dizziness and drowsiness.[10][19]

-

Skin Contact: Prolonged or repeated skin contact may cause irritation and dermatitis.

-

Ingestion: Ingestion is expected to be harmful and may cause gastrointestinal irritation, nausea, and vomiting.[18][19]

-

Metabolism: Formate esters can be metabolized to formic acid, which can lead to acidosis and other toxic effects if absorbed in significant quantities.[22]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following methodologies are based on best practices for handling flammable and irritant organic compounds.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[19]

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[12][19]

-

Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[19]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][19] The storage area should be designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it in drains or the environment.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[18][19]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[18][19]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[18]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[18][19]

Conclusion

While specific data for this compound is lacking, a conservative approach based on the known hazards of similar formate esters and ketones is warranted. This compound should be treated as a highly flammable, irritant chemical. All personnel handling this substance must be thoroughly trained on its potential hazards and the appropriate safety protocols outlined in this guide. The use of proper engineering controls and personal protective equipment is paramount to ensure a safe working environment.

References

- 1. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 2. Flammable and combustible liquids | WorkSafe.qld.gov.au [worksafe.qld.gov.au]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. era-environmental.com [era-environmental.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. synerzine.com [synerzine.com]

- 11. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.es [fishersci.es]

- 15. Pentyl formate | CAS#:638-49-3 | Chemsrc [chemsrc.com]

- 16. fishersci.ie [fishersci.ie]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. 甲酸丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 21. echemi.com [echemi.com]

- 22. Methanol and formic acid toxicity: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Oxopentyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Oxopentyl Formate and Its Solubility

This compound is an organic molecule that possesses both a ketone and a formate ester functional group. Its molecular structure dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reactant or intermediate in organic synthesis, in formulation development for pharmaceuticals and agrochemicals, and for purification processes. The principle of "like dissolves like" is the cornerstone for predicting solubility, where the polarity of the solute and solvent are the primary determinants of miscibility.[1][2]

Predicted Solubility Profile of this compound

The solubility of this compound is governed by the interplay of its polar and non-polar components. The presence of the ketone and ester functional groups, with their polar carbonyl (C=O) and ether-like (C-O-C) linkages, allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.[3][4] However, the pentyl chain introduces a significant non-polar character.

Based on these structural attributes, a qualitative solubility profile in various organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of the solvent can act as a hydrogen bond donor to the oxygen atoms of the ketone and ester groups in this compound. The relatively short alkyl chains of these solvents also contribute to miscibility. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess significant dipole moments that can engage in strong dipole-dipole interactions with the polar functional groups of this compound. The absence of a hydrogen-bond donating group in the solvent is less of a hindrance due to the strong polarity. |

| Non-Polar Aprotic Solvents | Hexane, Toluene, Diethyl ether | Moderate to Low | The non-polar alkyl chain of this compound will have favorable van der Waals interactions with these solvents. However, the polar functional groups will be less effectively solvated, likely limiting overall solubility. Diethyl ether, having some polarity, may show slightly better solubility than hydrocarbons like hexane.[5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipole moments and their moderate polarity. They are expected to be good solvents for this compound. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent:

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will lead to higher solubility.[1][2]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary functional groups.[3] Although esters cannot form hydrogen bonds with themselves, they can accept hydrogen bonds from protic solvents.[3]

-

Molecular Size and Shape: Larger molecules may have lower solubility due to stronger intermolecular forces in the solid state and greater disruption of the solvent structure.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols outline common techniques for determining the solubility of an organic compound in an organic solvent.

This is a widely used and reliable method for determining equilibrium solubility.[6]

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL) or mass per mass (e.g., g/100 g of solvent).

This method is useful for a more rapid, albeit potentially less precise, determination of solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Burette or calibrated pipette

-

Stirred vessel (e.g., a beaker with a magnetic stirrer)

-

Temperature probe

Procedure:

-

Add a known mass of this compound to the stirred vessel.

-

Slowly add the solvent from a burette or pipette while continuously stirring and maintaining a constant temperature.

-

Observe the solution for the complete disappearance of the solid phase.

-

The point at which the last solid particle dissolves is the saturation point. Record the volume of solvent added.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.

References

Unlocking the Potential of 4-Oxopentyl Formate: A Technical Guide for Researchers

A deep dive into the synthetic accessibility, chemical reactivity, and prospective biological applications of 4-Oxopentyl formate, offering a roadmap for future research and development.

Introduction

This compound, a bifunctional molecule incorporating both a ketone and a formate ester, represents a promising yet underexplored scaffold in chemical and pharmaceutical research. Its structural relationship to levulinic acid esters and β-keto esters suggests a wide range of potential applications, from serving as a versatile synthetic intermediate to exhibiting novel biological activities. This technical guide provides a comprehensive overview of potential research areas for this compound, drawing parallels from the established chemistry and biology of its constituent functional groups. We present detailed hypothetical experimental protocols, summarize key data in a structured format, and visualize potential pathways to guide researchers in unlocking the full potential of this intriguing molecule.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies for esterification and the formation of β-keto esters. Below are potential synthetic routes and the expected characterization data.

Potential Synthetic Routes

Two plausible routes for the synthesis of this compound include the direct esterification of 4-hydroxypentan-2-one and the formylation of a suitable precursor.

Table 1: Proposed Synthetic Protocols for this compound

| Route | Reaction | Reagents and Conditions | Anticipated Yield | Key Advantages |

| 1 | Direct Esterification | 4-hydroxypentan-2-one, Formic acid, Acid catalyst (e.g., H₂SO₄), Toluene (Dean-Stark), Reflux | 70-85% | Straightforward, utilizes readily available starting materials. |

| 2 | Formylation | 4-hydroxypentan-2-one, Formic anhydride or mixed anhydride, Pyridine, 0°C to room temperature | 80-95% | Milder conditions, suitable for sensitive substrates. |

| 3 | Enzymatic Synthesis | 4-hydroxypentan-2-one, Formic acid, Immobilized lipase (e.g., Novozym 435), Organic solvent (e.g., toluene), 40°C.[1][2] | >90% | High selectivity, environmentally friendly.[1][2] |

Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H, -OCHO), 4.25 (m, 1H, -CH(OCHO)-), 2.75 (t, 2H, -CH₂-C=O), 2.20 (s, 3H, -C(=O)CH₃), 1.30 (d, 3H, -CH(OCHO)CH₃) |

| ¹³C NMR (CDCl₃) | δ 207.0 (C=O, ketone), 161.0 (C=O, formate), 70.0 (-CH(OCHO)-), 45.0 (-CH₂-C=O), 30.0 (-C(=O)CH₃), 20.0 (-CH(OCHO)CH₃) |

| IR (neat) | ν 1725 cm⁻¹ (C=O, ketone), 1715 cm⁻¹ (C=O, ester), 1180 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z 130 (M⁺), 85 (M⁺ - OCHO), 43 (CH₃CO⁺) |

Potential Research Areas and Experimental Designs

The unique combination of a ketone and a formate ester in this compound opens up several exciting avenues for research.

Exploration of Biological Activity

a) Antibacterial Properties Targeting Quorum Sensing:

β-Keto esters have been identified as potential inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogens.[3][4][5] The structural similarity of this compound to N-acyl-homoserine lactones (AHLs), common autoinducers in Gram-negative bacteria, makes it a prime candidate for investigation as a QS inhibitor.

Hypothetical Experimental Protocol: Quorum Sensing Inhibition Assay

-

Bacterial Strains: Use reporter strains such as Chromobacterium violaceum (produces violacein pigment in response to AHLs) or a genetically modified E. coli strain carrying a LuxR-based biosensor plasmid.

-

Assay Setup:

-

Prepare overnight cultures of the reporter strain.

-

In a 96-well plate, add a sub-inhibitory concentration of this compound to the bacterial culture along with the appropriate AHL autoinducer (e.g., 3-oxo-C6-HSL).

-

Include positive controls (AHL only) and negative controls (no AHL, no compound).

-

-

Incubation and Measurement: Incubate the plate at the optimal growth temperature for the bacterium. Measure the reporter signal (e.g., violacein production at OD585 nm or GFP fluorescence) at regular intervals.

-

Data Analysis: A reduction in the reporter signal in the presence of this compound compared to the positive control would indicate QS inhibition. Determine the IC₅₀ value.

b) Insecticidal and Neurological Effects:

Formate esters are known to possess insecticidal activity, often acting as pro-insecticides that are hydrolyzed in vivo to formic acid.[6] Formic acid can then exert neurological and mitochondrial effects.[6] The volatility of this compound could also make it a candidate for fumigant applications.

Hypothetical Experimental Protocol: Insecticidal Activity Assay

-

Test Organisms: Utilize common model insects such as fruit flies (Drosophila melanogaster) or flour beetles (Tribolium castaneum).

-

Exposure Methods:

-

Contact Toxicity: Apply a solution of this compound in a suitable solvent (e.g., acetone) to the dorsal thorax of the insects.

-

Fumigant Toxicity: Place the insects in a sealed container with a filter paper treated with a known amount of this compound.

-

-

Observation and Data Collection: Monitor mortality at 24, 48, and 72 hours. Determine the LD₅₀ or LC₅₀ values.

-

Mechanism of Action Studies: Investigate the in vivo hydrolysis to formic acid using gas chromatography-mass spectrometry (GC-MS) analysis of insect homogenates. Assess neurological effects through behavioral assays or electrophysiological recordings.

Synthetic Chemistry and Materials Science

a) Versatile Building Block for Heterocyclic Synthesis:

The β-keto ester moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyridines, and quinolines, many of which are biologically active.[7][8]

Hypothetical Experimental Protocol: Synthesis of a Substituted Pyrimidine

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Reagents: Add an equimolar amount of a suitable amidine hydrochloride (e.g., acetamidine hydrochloride) and a base such as sodium ethoxide.

-

Reaction and Workup: Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction, remove the solvent, and purify the product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the resulting pyrimidine derivative using NMR, IR, and mass spectrometry.

b) Monomer for Bio-based Polymers:

The ester and ketone functionalities of this compound offer handles for polymerization reactions. For instance, reduction of the ketone to a hydroxyl group would create a diol that could be used in polyester synthesis. Levulinic acid, a related compound, is a well-known platform chemical for the synthesis of bio-based polymers.[9][10]

Hypothetical Experimental Workflow: Polymer Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - ProQuest [proquest.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]